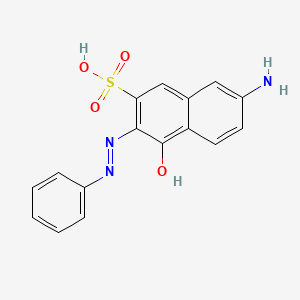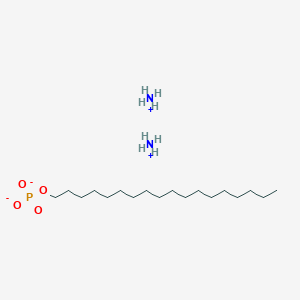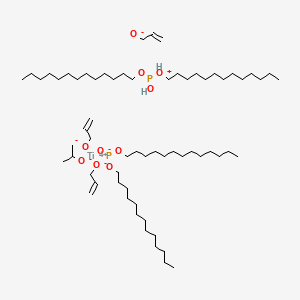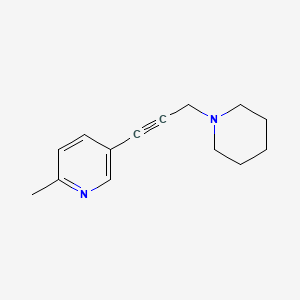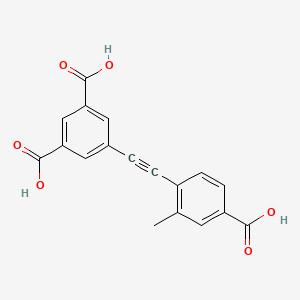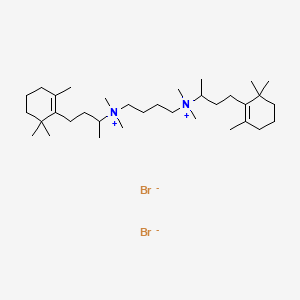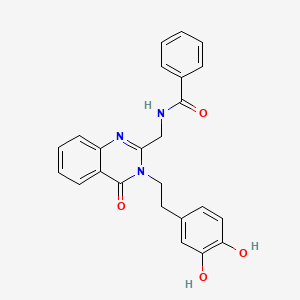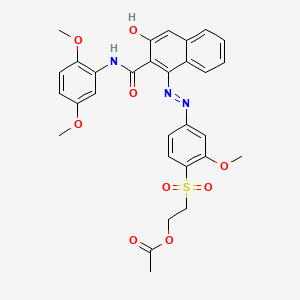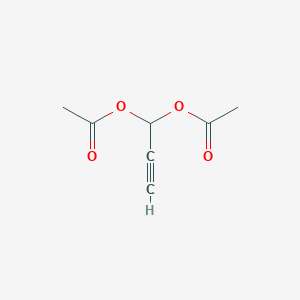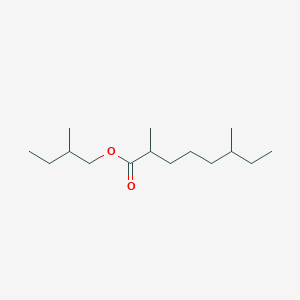
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) is a complex polymeric compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Esterification: 2-Butenedioic acid reacts with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst to form 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of the ester is polymerized with ethenylbenzene and sodium 2-butenedioate in a specific ratio (2:1) under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and polymerization processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the polymer.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.
相似化合物的比较
Similar Compounds
- 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester
- Sodium 2-butenedioate
- Ethenylbenzene polymer
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) stands out due to its unique combination of functional groups and polymeric structure. This combination imparts enhanced chemical stability, resistance to degradation, and versatility in various applications.
属性
CAS 编号 |
72845-29-5 |
|---|---|
分子式 |
C19H16F4Na2O8 |
分子量 |
494.3 g/mol |
IUPAC 名称 |
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;; |
InChI 键 |
WJRSADWRAPSSLG-PCDNQUEOSA-L |
手性 SMILES |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
